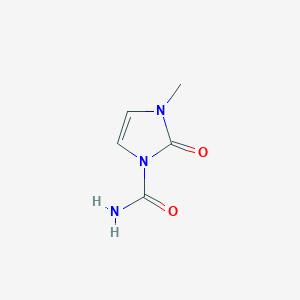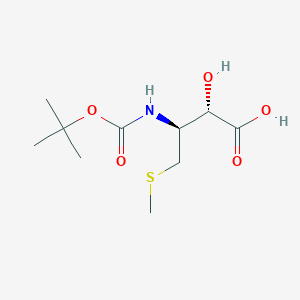
3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide typically involves the reaction of glyoxal with ammonia and an appropriate methylating agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar solvents such as water or ethanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives
Reduction: Formation of reduced imidazole derivatives
Substitution: Introduction of different functional groups at specific positions on the imidazole ring
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation: Formation of oxo-imidazole derivatives
Reduction: Formation of hydro-imidazole derivatives
Substitution: Formation of various substituted imidazole derivatives
Aplicaciones Científicas De Investigación
3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved in various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: The parent compound with a simpler structure
2-Methylimidazole: A methylated derivative with different properties
4-Methylimidazole: Another methylated derivative with distinct chemical behavior
Uniqueness
3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
61224-28-0 |
|---|---|
Fórmula molecular |
C5H7N3O2 |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
3-methyl-2-oxoimidazole-1-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c1-7-2-3-8(4(6)9)5(7)10/h2-3H,1H3,(H2,6,9) |
Clave InChI |
QZARCLLNWPXVIG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN(C1=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B12819708.png)


![1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B12819719.png)


![7-(6,8,17,19-Tetraoxo-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12819737.png)







